molecular formula C6H14N2O2 B1601286 O-[2-(Morpholin-4-yl)ethyl]hydroxylamine CAS No. 42476-63-1

O-[2-(Morpholin-4-yl)ethyl]hydroxylamine

Cat. No.: B1601286
CAS No.: 42476-63-1
M. Wt: 146.19 g/mol
InChI Key: NRYJIKFQAFBQJF-UHFFFAOYSA-N
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Description

O-[2-(Morpholin-4-yl)ethyl]hydroxylamine: is a chemical compound with the molecular formula C6H14N2O2 It is characterized by the presence of a morpholine ring attached to an ethyl hydroxylamine group

Scientific Research Applications

O-[2-(Morpholin-4-yl)ethyl]hydroxylamine has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-[2-(Morpholin-4-yl)ethyl]hydroxylamine typically involves the reaction of morpholine with ethyl hydroxylamine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: O-[2-(Morpholin-4-yl)ethyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oximes or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of O-[2-(Morpholin-4-yl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The morpholine ring and hydroxylamine group play crucial roles in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

  • 2-(N-morpholino)ethanesulfonic acid
  • 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
  • Morpholine, 4-[2-(aminooxy)ethyl]

Comparison: O-[2-(Morpholin-4-yl)ethyl]hydroxylamine is unique due to its specific combination of a morpholine ring and an ethyl hydroxylamine group. This structure imparts distinct chemical reactivity and biological activity compared to other morpholine derivatives. For instance, 2-(N-morpholino)ethanesulfonic acid is primarily used as a buffering agent, while this compound is more versatile in synthetic and biological applications .

Properties

IUPAC Name

O-(2-morpholin-4-ylethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c7-10-6-3-8-1-4-9-5-2-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYJIKFQAFBQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520168
Record name O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42476-63-1
Record name O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-morpholinoethanol (5 g, 38 mmol) in CH2Cl2 (250 mL) was added 2-hydroxyisoindolin-1,3-dione (9.3 g, 57 mmol) and triphenylphosphine (15 g, 57 mmol). The resultant mixture was cooled to 0° C. and diisopropyl azodicarboxylate (11 ml, 57 mmol) was slowly added drop wise with an addition funnel under N2 atmosphere. The reaction mixture was stirred at ambient temperature for 48 h. The reaction mixture was concentrated to provide clear oil, which was purified by flash chromatography (50% EtOAc-Hexane). The resultant clear oily compound was dissolved in CH2Cl2 (50 ml). Hydrazine hydrate (5.8 mL, 76 mmol) was added. The reaction mixture was stirred at ambient temperature for 8 h. The resultant solid was filtered off and the filtrate concentrated under reduced pressure to provide a clear oil of O-(2-morpholinoethyl)hydroxylamine (3.5 g, 24 mmol). [M+H] calc'd for C6H14N2O2, 147. found, 147.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three
Quantity
5.8 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
Reactant of Route 2
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
Reactant of Route 3
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
Reactant of Route 4
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
Reactant of Route 5
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine
Reactant of Route 6
O-[2-(Morpholin-4-yl)ethyl]hydroxylamine

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